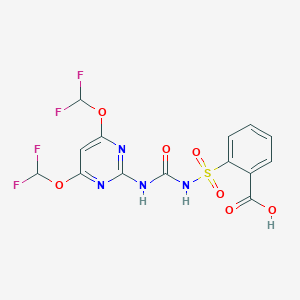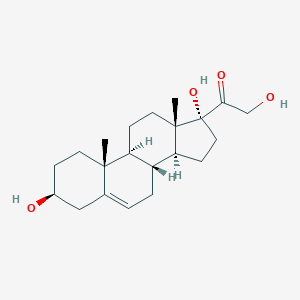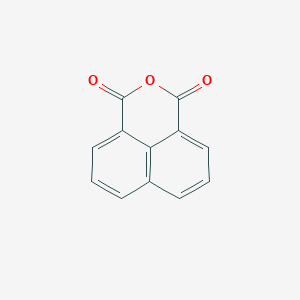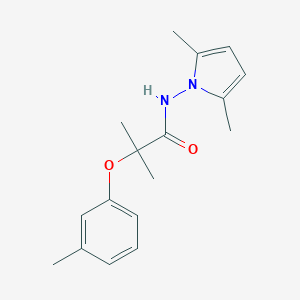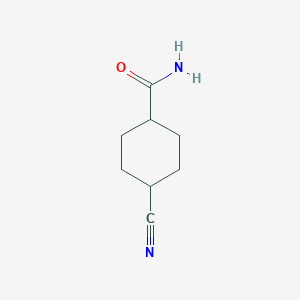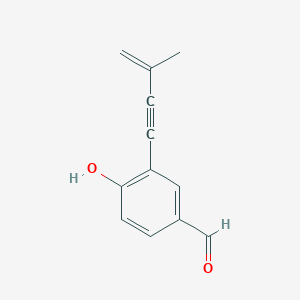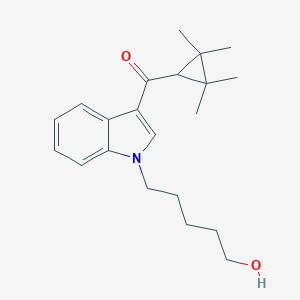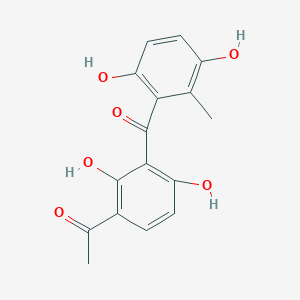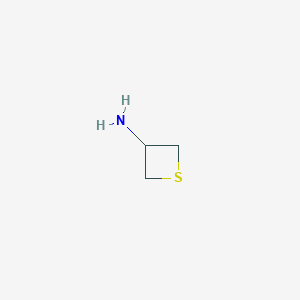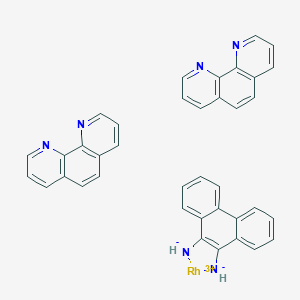
Rh(Phen)2phi3+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rh(Phen)2phi3+ is a complex compound that has been widely studied for its potential applications in scientific research. This compound is a coordination complex of rhodium, which is a transition metal that is known for its unique chemical properties. Rh(Phen)2phi3+ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of Rh(Phen)2phi3+ is complex and depends on the specific application. In photochemical reactions, the compound absorbs light energy and undergoes a series of redox reactions that result in the formation of reactive intermediates. These intermediates can then react with other molecules, leading to the desired product. In catalytic reactions, Rh(Phen)2phi3+ acts as a Lewis acid, facilitating the reaction between the substrate and the reagent.
生化学的および生理学的効果
Rh(Phen)2phi3+ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Rh(Phen)2phi3+ has been shown to have antibacterial activity against several strains of bacteria.
実験室実験の利点と制限
One of the primary advantages of using Rh(Phen)2phi3+ in laboratory experiments is its unique properties, which make it suitable for a variety of applications. Additionally, the compound is relatively stable and can be synthesized in large quantities, making it a cost-effective option. However, one of the limitations of using Rh(Phen)2phi3+ is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several potential future directions for research on Rh(Phen)2phi3+. One area of interest is the development of new materials for optoelectronic devices, where the compound could be used as a photosensitizer. Additionally, further research could be conducted on the compound's potential as a cancer therapy, with a focus on its mechanism of action and potential side effects. Finally, Rh(Phen)2phi3+ could be further studied as a catalyst in organic transformations, with a focus on developing new reactions and improving the efficiency of existing ones.
Conclusion
Rh(Phen)2phi3+ is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. With further research, Rh(Phen)2phi3+ could have a significant impact on a range of fields, including cancer therapy, optoelectronic devices, and organic chemistry.
合成法
The synthesis of Rh(Phen)2phi3+ involves the reaction of rhodium chloride with 1,10-phenanthroline and 9,10-phenanthrenequinone. This reaction results in the formation of a red-colored complex that can be purified using various methods. The purity of the complex is critical for its use in scientific research, and several techniques such as column chromatography and recrystallization can be used to achieve this.
科学的研究の応用
Rh(Phen)2phi3+ has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of photophysics, where it is used as a photosensitizer in photochemical reactions. Additionally, Rh(Phen)2phi3+ has been used in the development of new materials for optoelectronic devices and as a catalyst in organic transformations.
特性
CAS番号 |
121174-96-7 |
|---|---|
製品名 |
Rh(Phen)2phi3+ |
分子式 |
C38H26N6Rh+ |
分子量 |
669.6 g/mol |
IUPAC名 |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;+3 |
InChIキー |
XVYALSZOOFDLQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
同義語 |
is(phenanthroline)(phenanthrenequinone diimine)rhodium(III) bis-PPQ-Rh Rh(phen)2phi3+ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



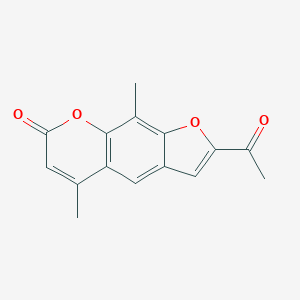

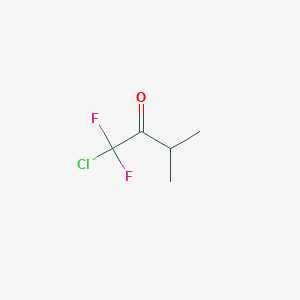
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
